molecular formula C13H10Cl3NO2S B6643251 4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzene-1-sulfonamide

4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzene-1-sulfonamide

Cat. No.: B6643251
M. Wt: 350.6 g/mol
InChI Key: RAHHFWDWMDFKES-UHFFFAOYSA-N
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Description

4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzene-1-sulfonamide is an organic compound with a complex structure It is characterized by the presence of chloro, dichlorophenyl, methyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,3-dichloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The chloro and dichlorophenyl groups may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide
  • 4-chloro-N-(2,3-dichlorophenyl)-2-hydroxybenzamide
  • 4-chloro-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}benzamide

Uniqueness

4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzene-1-sulfonamide is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of chloro, dichlorophenyl, and sulfonamide groups also contributes to its distinct properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl3NO2S/c1-8-7-9(5-6-10(8)14)20(18,19)17-12-4-2-3-11(15)13(12)16/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHHFWDWMDFKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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